Decyl thiocyanate

Description

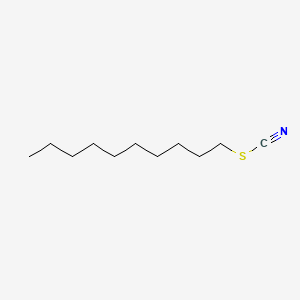

Structure

3D Structure

Properties

IUPAC Name |

decyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHHEEVAWJSEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201671 | |

| Record name | Thiocyanic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-20-2 | |

| Record name | Thiocyanic acid, decyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocyanic acid, decyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U37IEW88R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Decyl Thiocyanate

Direct Synthesis Approaches to Decyl Thiocyanate (B1210189)

Direct synthesis methods typically involve reactions that directly introduce the thiocyanate group onto a decyl precursor.

Nucleophilic Substitution Reactions for Decyl Thiocyanate Formation

Nucleophilic substitution is a common route for synthesizing alkyl thiocyanates. This method typically involves the reaction of an alkyl halide with an alkali metal thiocyanate salt, such as sodium or potassium thiocyanate, in a suitable solvent wikipedia.orgresearchgate.netorganic-chemistry.org. The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the carbon atom bonded to the leaving group (the halide) in the alkyl halide, leading to the displacement of the halide and formation of the alkyl thiocyanate.

A potential complication with this route is the competing formation of alkyl isothiocyanates (R-N=C=S), as the thiocyanate ion is an ambident nucleophile, capable of reacting through either the sulfur or the nitrogen atom wikipedia.orgnih.gov. However, under typical Sɴ2 conditions, the reaction favors attack at the sulfur atom, leading to the thiocyanate product nih.gov. The choice of solvent and reaction conditions can influence the regioselectivity of the reaction. For instance, reactions in aqueous media or under phase-transfer catalyst conditions have been reported for the conversion of alkyl halides to alkyl thiocyanates with high yields and without significant formation of isothiocyanates researchgate.netcapes.gov.brorganic-chemistry.org. Microwave irradiation can also be employed to promote these nucleophilic substitution reactions in aqueous media, offering a rapid and efficient approach organic-chemistry.orgorganic-chemistry.org.

Conversion of Alcohols to this compound

The conversion of alcohols to alkyl thiocyanates is another synthetic strategy. This transformation often requires activating the alcohol or converting it into a better leaving group before reaction with a thiocyanate source.

One approach involves the use of triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD) in the presence of ammonium (B1175870) thiocyanate (NH₄SCN) organic-chemistry.orgresearchgate.net. This method allows for the conversion of alcohols to their corresponding thiocyanates organic-chemistry.orgresearchgate.net. Another method utilizes SO₂F₂ to promote the one-step synthesis of thiocyanates from alcohols and ammonium thiocyanate through C-O bond cleavage organic-chemistry.org. Additionally, a combination of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) thiocyanate (Bu₄NSCN) has been reported for the conversion of primary alcohols to thiocyanates researchgate.net.

Carbon-Sulfur Coupling Strategies for this compound Synthesis

Carbon-sulfur coupling reactions are valuable tools for forming C-S bonds and can be applied to the synthesis of organic thiocyanates. These strategies often involve the coupling of an organic precursor with a sulfur source, followed by the introduction of the cyano group or the direct coupling with a thiocyanate source.

While general carbon-sulfur coupling methods exist for synthesizing sulfides and disulfides from aryl or alkyl halides and various sulfur sources like potassium thiocyanate or thiourea (B124793), specific examples directly yielding this compound through a C-S coupling strategy, other than the nucleophilic substitution discussed, are less commonly detailed in broad overviews researchgate.netresearchgate.netdicp.ac.cn. However, methods involving the cyanation of organosulfur compounds, such as the reaction of sulfenyl thiosulfates with alkali metal cyanides, have been reported for the synthesis of thiocyanates wikipedia.org. Also, sulfenyl chlorides can be converted to thiocyanates wikipedia.org. The applicability of these specific methods to the synthesis of this compound would depend on the availability and reactivity of the corresponding decyl-containing sulfur precursors.

Electro- and Photochemical Routes for Thiocyanate Compound Formation

Electro- and photochemical methods offer alternative, often more environmentally friendly, pathways for the formation of thiocyanate compounds. These methods frequently involve radical intermediates.

Electrochemical Oxidative Thiocyanation Mechanisms Relevant to this compound Precursors

Electrochemical oxidative thiocyanation typically involves the anodic oxidation of a thiocyanate anion (SCN⁻) to generate a thiocyanate radical (•SCN) mdpi.commdpi.comresearchgate.net. This radical is a key intermediate that can then react with various organic substrates to form C-S bonds and ultimately the thiocyanate product mdpi.commdpi.comacs.org.

Mechanisms often involve the addition of the thiocyanate radical to an olefinic double bond or reaction with a C-H bond mdpi.comacs.org. For instance, in the electrochemical oxidative thiocyanation of enamides, the thiocyanate anion is oxidized at the anode to form the thiocyanate radical, which adds to the enamide, followed by further transformations to yield the thiocyanated product mdpi.com. While these mechanisms are described for various substrates, their direct application to forming this compound would likely involve the electrochemical reaction of a decyl precursor (such as an alkene or alkane) with a thiocyanate source. The feasibility and efficiency would depend on the specific decyl substrate and reaction conditions.

Photoinduced Thiocyanation Techniques and Their Applicability to this compound Synthesis

Photoinduced thiocyanation techniques utilize light energy to promote the formation of C-S bonds and synthesize organic thiocyanates rsc.orgrsc.orgacs.orgacs.orgnih.gov. These methods often involve photoredox catalysis and radical pathways.

One approach involves the photoinduced decarboxylative thiocyanation of carboxylic acids using a thiocyanating agent like N-thiocyanatosaccharin and a photocatalyst rsc.orgrsc.org. This method allows for the synthesis of alkyl thiocyanates from readily available carboxylic acids rsc.orgrsc.org. Another photoinduced method involves the C-H thiocyanation of benzylic positions using an oxidant like Selectfluor acs.orgacs.orgnih.gov. This reaction proceeds through a hydrogen atom transfer (HAT) mechanism acs.org. While these photoinduced methods have been demonstrated for various alkyl and benzylic substrates, their direct application to the synthesis of this compound from a decyl carboxylic acid or a decane (B31447) precursor would require specific investigation and optimization. The high quantum yield observed in a photoredox-catalyzed carbothiocyanation of aliphatic alkenes suggests the potential for radical chain pathways in photoinduced methods applicable to alkyl chains like the decyl group nih.gov.

Green Chemistry Principles in this compound Synthesis

In response to environmental concerns, efforts have been directed towards developing greener methods for the synthesis of alkyl thiocyanates. One approach involves using environmentally benign reaction media and conditions. For instance, polyethylene (B3416737) glycol (PEG)-water mixtures have been explored as recyclable reaction media for the synthesis of alkyl thiocyanates from alkyl bromides and sodium thiocyanate. tandfonline.com This method aims to minimize waste generation and avoid the use of traditional organic solvents. tandfonline.com Microwave irradiation has also been employed in conjunction with PEG as a phase transfer catalyst to achieve faster reaction times and improved efficiency in alkyl thiocyanate synthesis. tandfonline.com Another green chemistry approach involves microwave-assisted nucleophilic substitution of alkyl halides or tosylates with alkali thiocyanates in aqueous media, eliminating the need for phase-transfer catalysts and volatile organic solvents. organic-chemistry.org These methods highlight the potential for synthesizing alkyl thiocyanates, including this compound, in a more environmentally friendly manner.

Transformations of the Thiocyanate Functional Group in this compound Analogs

The thiocyanate functional group (-SCN) in this compound and its analogs can undergo a variety of chemical transformations, leading to the formation of diverse sulfur-containing compounds. researchgate.netnih.gov

Conversion to Thioethers and Sulfides

Organic thiocyanates can be converted into thioethers (also known as sulfides). One method involves the reaction of perfluoroalkyl carbanions with alkyl or aryl thiocyanates, yielding perfluoroalkyl alkyl or aryl sulfides. acs.org While this specific example involves perfluoroalkyl carbanions and may not directly apply to this compound without modification, it illustrates the principle of using thiocyanates as substrates for sulfide (B99878) formation. Another approach to synthesizing sulfides involves the reaction of thiols with alkyl halides via an SN2 reaction, where the thiolate acts as a nucleophile. masterorganicchemistry.com Although this method starts from thiols, which can be derived from thiocyanates, it demonstrates a common route to thioethers. Copper-catalyzed thiolation of terminal alkynes employing thiocyanate as a sulfur source has also been reported, leading to alkynyl sulfides. acs.org

Formation of Disulfides and Thiols

The thiocyanate group can be transformed into disulfides and thiols. Organic thiocyanates can be converted to thiols (mercaptans) through reductive cleavage of the carbon-sulfur bond. google.comgoogle.combeilstein-journals.org Traditional methods for this conversion include using metal-acid combinations (though often slow) or catalytic hydrogenation (which can result in poor yields). google.com More efficient methods for converting organic thiocyanates to thiols include reaction with alkali metal in anhydrous liquid ammonia (B1221849) google.com or using phosphorus pentasulfide in refluxing toluene (B28343) under non-reductive conditions. beilstein-journals.org The latter method avoids the use of expensive and hazardous transition metals and harsh reducing agents. beilstein-journals.org

Disulfides can be synthesized from organic thiocyanates. For example, asymmetric disulfides have been prepared by reacting alkyl halides and benzyl (B1604629) thiocyanates with thiourea in water under microwave irradiation. rsc.org This process involves the in situ generation of a thiol moiety from an isothiouronium salt intermediate, which then reacts with the thiocyanate. rsc.org

Research Findings on Thiol Formation from Thiocyanates:

| Method | Reagents | Conditions | Notes | Reference |

| Reductive cleavage | Alkali metal (e.g., Na) | Anhydrous liquid ammonia | Selectively cleaves C-S bond, forms alkali salt of mercaptan and cyanide. | google.com |

| Non-reductive conversion | Phosphorus pentasulfide (P₂S₅) | Refluxing toluene | Avoids harsh reducing agents, efficient for simple short-chain thiocyanates. | beilstein-journals.org |

| Catalytic hydrogenolysis | H₂ with Pd on charcoal catalyst (with/without modifier metal) | Elevated temperature and pressure | Can lead to lower yields without modifier metal. | google.com |

Derivatization to Sulfonylcyanides and Thiocarbamates

Organic thiocyanates can serve as precursors for the synthesis of sulfonylcyanides and thiocarbamates. nih.govresearchgate.netmdpi.comthieme-connect.com For instance, aryl thiocyanates have been employed as building blocks in the synthesis of sulfonyl cyanides. researchgate.netresearchgate.net Thiocarbamates can be obtained from organic thiocyanates through hydrolysis, such as in the Riemschneider thiocarbamate synthesis. wikipedia.org A highly efficient, metal-free, and solvent-free process has been reported for the preparation of primary thiocarbamates from alcohols, phenols, and thiols with thiocyanate salts in the presence of 4-dodecylbenzenesulfonic acid. nih.gov While this method starts from alcohols/phenols/thiols and thiocyanate salts, it highlights the formation of thiocarbamates involving the thiocyanate moiety.

Generation of Trifluoromethylthiolates and Isothiocyanates

Transformations of organic thiocyanates can also lead to the generation of trifluoromethylthiolates and isothiocyanates. nih.gov The thiocyanate group can be converted to a trifluoromethylthiolate group (-SCF₃). Selective trifluoromethylation-based difunctionalization of alkenes using a CF₃ source and thiocyanate salts has been reported, yielding trifluoromethylated thio(seleno)cyanates. mdpi.com This demonstrates a route to incorporate the thiocyanate functionality alongside a trifluoromethyl group, which can then potentially undergo further transformations.

Isothiocyanates (R-N=C=S), which are isomers of organic thiocyanates (R-S-C≡N), can be formed through the isomerization of organic thiocyanates. wikipedia.orgwikipedia.orgacs.org This isomerization is particularly rapid for allyl thiocyanate. wikipedia.org The synthesis of isothiocyanates can also be achieved through various methods, often starting from amines or other functional groups, sometimes involving thiocyanate intermediates or related reagents. chemrxiv.orgorganic-chemistry.org For example, a divergent photoinduced selective synthesis of thiocyanate and isothiocyanate derivatives from carboxylic acids has been developed using N-thiocyanatosaccharin. rsc.org This method allows for the selective formation of either the thiocyanate or the isothiocyanate product depending on the reaction conditions. rsc.org

Chemical Reactivity and Reaction Mechanisms of Decyl Thiocyanate

Adsorption Properties on Metallic Surfaces

Decyl thiocyanate (B1210189) has been investigated for its ability to form self-assembled monolayers (SAMs) on metal substrates, offering an alternative pathway to the well-established SAM formation using thiols.

Self-Assembled Monolayer (SAM) Formation of Decyl Thiocyanate on Platinum and Gold Substrates

Organic thiocyanates, including this compound, can form thiolate self-assembled monolayers on metal surfaces through the cleavage of the S-CN bond researchgate.netmdpi.comdigitellinc.com. This surface-mediated bond cleavage leads to the formation of a thiolate linkage with the metallic substrate researchgate.netmdpi.com. Studies have explored the adsorption properties of this compound on both gold and platinum surfaces researchgate.netresearchgate.net. The formation and structural order of these thiocyanate-based SAMs are influenced by experimental conditions such as deposition method (solution or vapor phase) and precursor purity researchgate.netmdpi.comdigitellinc.com. For instance, this compound SAMs on Au(111) prepared by solution deposition can consist of small ordered domains and disordered phases researchgate.net. However, vapor phase deposition at 50°C has been shown to yield ordered phases, including a closely packed c(4 × 2) superlattice and a striped phase researchgate.net.

Comparative Adsorption Dynamics with Decanethiol

A comparative analysis of the adsorption properties of this compound and decanethiol (DT) on gold and platinum substrates reveals notable differences researchgate.netresearchgate.net. Generally, this compound SAMs are reported to be less ordered than decanethiol SAMs when prepared under similar conditions researchgate.netresearchgate.net. Investigations using techniques like scanning tunneling microscopy (STM) and sum-frequency generation (SFG) spectroscopy have highlighted these differences in molecular order and packing researchgate.net. The growth kinetics of alkyl thiocyanates, such as octyl thiocyanate (OTC) on Au(111), have been observed to be significantly slower compared to their thiol counterparts, like octanethiol (OT) researchgate.net. Furthermore, studies involving mixed SAMs of octanethiol and this compound on Au(111) indicate that octanethiolates are the primary species forming the SAM, even when this compound is present in excess researchgate.net. This suggests that thiols may facilitate the displacement of thiocyanates from the surface researchgate.net. The bulkier head group of the thiocyanate molecule is also proposed as a factor that limits its adsorption compared to thiols researchgate.net.

Molecular Packing and Order in this compound SAMs

The molecular packing and order within this compound SAMs differ from those of decanethiol SAMs. While decanethiol typically forms well-ordered structures on gold surfaces, this compound SAMs on gold can exhibit disordered phases alongside small ordered domains researchgate.net. Spectroscopic studies, such as SFG, show that in this compound SAMs on gold, the intensities of methyl vibration modes are reduced, while those of methylene (B1212753) modes increase when compared to decanethiol SAMs researchgate.net. This suggests differences in the orientation and packing density of the alkyl chains within the monolayer researchgate.net. Vapor phase deposition has been shown to improve the structural order of this compound SAMs, leading to the formation of more ordered phases researchgate.net.

Proposed Adsorption Mechanisms for Thiocyanate-Based Monolayers

The primary mechanism proposed for the formation of thiocyanate-based monolayers on metallic surfaces like gold and platinum involves the surface-induced cleavage of the S-CN bond in the organic thiocyanate molecule researchgate.netmdpi.comdigitellinc.com. This cleavage results in the formation of a thiolate species that then binds to the metal surface, creating the self-assembled monolayer researchgate.netmdpi.com. While the specific details of the adsorption dynamics and intermediate steps for this compound are subjects of ongoing research, the general principle of S-CN bond scission followed by metal-thiolate bond formation is the accepted pathway for the formation of these SAMs from organic thiocyanates researchgate.netmdpi.comdigitellinc.com.

Radical Chemistry Involving Thiocyanate Species

Thiocyanate species can participate in radical reactions, particularly through the generation of thiocyanate radicals.

Generation and Reactivity of Thiocyanate Radicals (SCN•)

The thiocyanate radical (SCN•) can be generated through the oxidation of the thiocyanate anion (SCN⁻) researchgate.netrsc.org. Various methods can be employed for this oxidation, including the use of chemical oxidants like potassium peroxydisulfate (B1198043) (K₂S₂O₈) or electrochemical anodic oxidation researchgate.netrsc.org. Once generated, the thiocyanate radical is a reactive species. It can participate in reactions such as the difunctionalization of carbon-carbon double bonds in alkenes by attacking the π-bond researchgate.netrsc.org. In biological systems, enzymes like lactoperoxidase can catalyze the oxidation of thiocyanate ions by hydrogen peroxide, leading to the formation of reactive intermediates, including likely the thiocyanate radical or related oxidative species such as hypothiocyanous acid (HOSCN) nih.govmdpi.com. The reactivity of the SCN radical has been compared to that of the selenocyanate (B1200272) radical (SeCN•), with the SCN radical generally considered more reactive mdpi.com.

Role of Thiocyanate Radicals in Functionalization Reactions

Thiocyanate radicals (SCN•) play a significant role in various functionalization reactions, particularly in the context of adding thiocyanate groups to organic molecules like alkenes and alkynes. These radicals can be generated through the oxidation of thiocyanate salts nih.govmdpi.com.

Functionalization reactions involving thiocyanate radicals often proceed via radical addition mechanisms. For instance, the thiocyanate radical can add to the π-bond of alkenes or alkynes, forming a new carbon-centered radical intermediate nih.govmdpi.combohrium.com. This intermediate can then undergo further reactions, such as oxidation followed by reaction with a thiocyanate anion, leading to difunctionalized products mdpi.com.

Research indicates that sulfur-centered radicals, including the thiocyanate radical, are utilized in difunctionalization reactions mdpi.com. The generation of these radicals can be achieved through various methods, including the single-electron oxidation of potassium thiocyanate (KSCN) mdpi.com. Studies have demonstrated the dithiocyanation of alkynes and alkenes using KSCN and Na₂S₂O₈, where the thiocyanate radical generated from KSCN oxidation adds to the alkyne or alkene mdpi.com.

Furthermore, C-centered radical intermediates can be involved in the direct thiocyanation of C(sp³)-H bonds via hydrogen atom transfer (HAT), leading to the formation of alkyl thiocyanates researchgate.netchinesechemsoc.org. This approach has been explored for the selective functionalization of benzylic C-H bonds researchgate.netchinesechemsoc.org.

Nucleophilic Reactivity of the Thiocyanate Anion

The thiocyanate anion ([SCN]⁻) is an ambidentate nucleophile, meaning it can attack electrophilic centers through either its sulfur or nitrogen atom wikipedia.orgnih.gov. This dual reactivity allows the thiocyanate anion to participate in various nucleophilic substitution and addition reactions, leading to the formation of either thiocyanates (R-SCN) or isothiocyanates (R-NCS), depending on the reaction conditions and the nature of the electrophile nih.govwikipedia.org.

The chemoselectivity of reactions involving the thiocyanate ion is influenced by numerous factors nih.gov. In organic synthesis, the thiocyanate anion is a common reagent for introducing the thiocyanate group into molecules organic-chemistry.orgacs.org. For example, nucleophilic substitution reactions of alkyl halides or tosylates with alkali thiocyanates in aqueous media can yield organic thiocyanates organic-chemistry.org. The reaction of sulfenyl thiosulfates with alkali metal cyanides can also produce thiocyanates with the displacement of sulfite (B76179) wikipedia.org.

While the thiocyanate anion can act as a nucleophile, its coupling as a thiocyanate radical is also a possible reaction pathway in certain transformations mdpi.com.

Complexation and Coordination Chemistry with Metal Ions

The thiocyanate anion is a significant ligand in coordination chemistry, forming complexes with a wide range of metal ions wikipedia.orgwisdomlib.orgnih.gov. Its ability to coordinate through either the nitrogen or sulfur atom contributes to the complexity and diversity of metal-thiocyanate complexes wikipedia.orguomustansiriyah.edu.iqtiwariacademy.comwikipedia.org.

Linkage Isomerism (M-NCS vs. M-SCN) in Thiocyanate Complexes

A notable feature of thiocyanate coordination chemistry is linkage isomerism, where the thiocyanate ligand can bind to the metal center through either the nitrogen (M-NCS, isothiocyanato) or the sulfur (M-SCN, thiocyanato) atom uomustansiriyah.edu.iqtiwariacademy.comwikipedia.orgacs.org. This results in distinct isomers with different properties uomustansiriyah.edu.iq.

The preference for N-bonding versus S-bonding is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), kinetics, and thermodynamics wikipedia.orguomustansiriyah.edu.iqtiwariacademy.comwikipedia.orgacs.org. According to the Hard and Soft Acids and Bases (HSAB) principle, hard acid metal ions tend to form N-bonded complexes, while soft acid metal ions prefer to form S-bonded complexes wikipedia.orguomustansiriyah.edu.iqacs.org. For example, first-row transition metals, often considered harder acids, typically form N-bonded isothiocyanate complexes, such as [Ni(NCS)₆]⁴⁻ wikipedia.org. Conversely, softer metals like Rh(III), Ir(III), and Pt(II) can form S-bonded thiocyanate complexes wikipedia.orgacs.org.

However, the observed isomer can also be influenced by kinetic factors. In some cases, the kinetically favored product (e.g., S-bonded) can form initially and then rearrange to the thermodynamically more stable isomer (e.g., N-bonded) wikipedia.orgacs.org. The solvent used can also influence the bonding mode uomustansiriyah.edu.iq.

The bonding angle also differs between the two linkage isomers; the M-N-C angle in isothiocyanates is typically close to 180°, while the M-S-C angle in thiocyanates is usually around 100° nih.govwikipedia.org.

Table 1: Linkage Isomerism in Metal-Thiocyanate Complexes

| Bonding Mode | Ligand Abbreviation | Metal-Ligand Bond | Typical M-L-C Angle | Preferred by Metal Ions (HSAB) | Example Complex |

| Isothiocyanato | NCS | M-NCS | ~180° | Hard Acids (Class A) | [Ni(NCS)₆]⁴⁻ wikipedia.org |

| Thiocyanato | SCN | M-SCN | ~100° | Soft Acids (Class B) | [Pt(SCN)₆]²⁻ wikipedia.org |

Redox Reactions and Intermediate Species Formation (e.g., (SCN)₂, (SCN)₃⁻)

Thiocyanate can participate in redox reactions, leading to the formation of various species, including the pseudohalogen thiocyanogen (B1223195) ((SCN)₂) and the tris(thiocyanate) anion ((SCN)₃⁻) wikipedia.org.

Thiocyanogen ((SCN)₂) is a pseudohalogen derived from the thiocyanate anion wikipedia.org. It has the structure NCS-SCN and exhibits behavior intermediate between dibromine and diiodine wikipedia.org. Thiocyanogen can be formed by the oxidation of thiocyanate. It can also undergo oxidative addition to low-valent metal complexes wikipedia.org.

The tris(thiocyanate) anion ((SCN)₃⁻) is another species that can be formed, for instance, through the reaction of thiocyanate with thiocyanogen.

Thiocyanate itself can also act as a reductant in certain reactions, such as its reaction with dichromate where Cr(VI) is reduced to Cr(III) wikipedia.org.

Thermal and Chemical Stability Considerations for this compound

While specific detailed studies on the thermal and chemical stability of this compound are limited in the provided search results, general information regarding organic thiocyanates and related compounds can offer insights.

Organic thiocyanates are generally considered stable under normal conditions thermofisher.comontosight.ai. However, they can undergo reactions under certain circumstances. For instance, some thiocyanates can isomerize to the corresponding isothiocyanates, a reaction that is particularly rapid for allyl thiocyanate wikipedia.org. Acyl thiocyanates are also known to readily isomerize to acyl isothiocyanates catalyzed by excess thiocyanate ion wikipedia.org.

Electrochemical reduction of organic thiocyanates typically yields thioates and cyanide wikipedia.org. Contact with acids can liberate very toxic gas thermofisher.com.

Based on information for the closely related n-dothis compound, it is described as stable under normal conditions thermofisher.comontosight.ai. However, contact with acids should be avoided due to the potential for generating toxic gas thermofisher.com.

Table 2: Stability Information for Related Thiocyanates

| Compound | General Stability | Conditions to Avoid | Notes | Source |

| Organic Thiocyanates | Generally stable | Acids | Can isomerize to isothiocyanates; undergo electrochemical reduction wikipedia.org. Contact with acids liberates very toxic gas thermofisher.com. | wikipedia.orgthermofisher.com |

| n-Dothis compound | Stable | Acids | Contact with acids liberates very toxic gas thermofisher.com. | thermofisher.comontosight.ai |

| Thiocyanate (anion) | Stable in water | No decomposition if used according to specifications highpuritystandards.com. Stability of metal complexes can decrease with increasing acid concentration scispace.com. | highpuritystandards.comscispace.com |

Advanced Spectroscopic Characterization of Decyl Thiocyanate and Its Assemblies

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are crucial for investigating the properties of decyl thiocyanate (B1210189) when it forms ordered assemblies on surfaces, such as SAMs. These techniques offer the ability to probe the outermost layers of a material, providing information that bulk techniques cannot.

Sum-Frequency Generation (SFG) Spectroscopy for Interfacial Studies

Sum-Frequency Generation (SFG) spectroscopy is a powerful non-linear optical technique highly specific to interfaces. acs.orguni-regensburg.de This specificity arises because SFG is a second-order non-linear process, which is forbidden in media with inversion symmetry but allowed at surfaces or interfaces where this symmetry is broken. acs.orguni-regensburg.de This makes SFG ideal for studying molecular orientation and vibrational modes at interfaces, including those formed by decyl thiocyanate. acs.orguni-regensburg.de

Studies comparing this compound (DTCN) and decanethiol (DT) SAMs on platinum substrates have utilized SFG spectroscopy to examine their adsorption properties. researchgate.netresearchgate.net SFG spectra of both DTCN and DT adsorbed on Pt(111) show resonances in the 2800-3000 cm⁻¹ infrared spectral range, indicating the formation of an ad-layer on the platinum substrate. researchgate.net While both compounds form ad-layers, differences in the SFG signal intensity of corresponding vibration modes highlight variations in the resulting monolayers. researchgate.net Specifically, SFG spectroscopy has indicated that DTCN SAMs on gold are less ordered compared to decanethiol SAMs, with the intensities of methyl vibration modes decreasing and methylene (B1212753) modes increasing upon adsorption of DTCN instead of DT. researchgate.net This suggests differences in molecular order and packing within the SAMs formed from the two precursors. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of a material's surface. eag.comthermofisher.com It probes the top 1-10 nm of the surface, making it suitable for analyzing the chemical bonding and composition of this compound assemblies on substrates. eag.com

XPS has been employed in comparative studies of this compound and decanethiol SAMs on gold substrates. researchgate.net These studies have shown that thiolate monolayers can be formed from organic thiocyanates like dothis compound via surface-mediated S-CN bond cleavage. researchgate.netacs.org XPS results have indicated that the growth kinetics of octyl thiocyanate SAMs on Au(111) are slower than those of octanethiol SAMs. researchgate.net Furthermore, XPS measurements can provide information about the relative peak intensities of chemisorbed sulfur against the substrate material, offering insights into the adsorption process and the amount of sulfur bonded to the surface. dntb.gov.ua The ability of XPS to distinguish different chemical bonding states is crucial for understanding how the thiocyanate group interacts with the substrate and whether the S-CN bond is cleaved upon adsorption. eag.comacs.org

Scanning Tunneling Microscopy (STM) for Monolayer Morphology

Scanning Tunneling Microscopy (STM) is a technique that provides real-space images of surfaces with atomic resolution, making it invaluable for visualizing the morphology and structure of self-assembled monolayers formed by molecules like this compound. mdpi.com STM allows for the direct observation of molecular arrangement, packing density, and the presence of defects within the monolayer.

STM studies comparing this compound (DTCN) and decanethiol (DT) SAMs on gold substrates have revealed differences in their molecular order and packing. researchgate.net While decanethiol SAMs tend to form well-ordered structures, STM images have shown that DTCN SAMs on gold are less ordered. researchgate.net For dothis compound SAMs on Au(111), STM studies have shown that the formation of structurally well-defined monolayers is highly dependent on the purity of the thiocyanate precursor. acs.org Even low levels of contamination can impede the formation of ordered structures. acs.org STM has also been used to observe molecular defects within SAMs formed by the adsorption of dodecyl thiocyanates. mdpi.com The ability of STM to visualize these features at the molecular level provides critical information about the quality and structure of the assembled layers.

Bulk Spectroscopic Analysis

While surface-sensitive techniques focus on assembled structures, bulk spectroscopic methods provide essential information about the intrinsic properties of this compound molecules themselves, including their structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and purity of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the different chemical environments of hydrogen and carbon atoms within a molecule. careerendeavour.com Multinuclear NMR can provide additional insights by probing other NMR-active nuclei present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Linkage Isomerism

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For thiocyanates, FTIR is particularly useful for identifying the presence of the -SCN group and investigating potential linkage isomerism (thiocyanate (-SCN) vs. isothiocyanate (-NCS)). researchgate.neted.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, which in turn allows for the precise determination of its elemental composition and molecular formula. Unlike conventional mass spectrometry, which measures nominal mass, HRMS provides mass measurements with high accuracy, often to several decimal places. This high precision is essential for distinguishing between compounds with similar nominal masses but different elemental compositions.

For this compound (C₁₁H₂₁NS), HRMS can be used to verify its molecular formula by comparing the experimentally determined exact mass of the molecular ion or characteristic fragment ions with the theoretically calculated exact mass based on the elemental composition. The theoretical monoisotopic mass for C₁₁H₂₁NS is approximately 199.13947 Da. uni.lu HRMS analysis would aim to detect a signal at this specific mass-to-charge ratio (m/z) for the molecular ion, or corresponding m/z values for common adducts like [M+H]⁺, [M+Na]⁺, or fragment ions, to confirm the presence and purity of this compound. uni.lu

While specific HRMS data for this compound itself were not extensively detailed in the search results, the principle of using HRMS for molecular formula determination is well-established in the characterization of organic compounds, including other thiocyanate-containing species and long-chain alkyl compounds. nih.govnih.gov For example, HRMS has been used in the analysis of cyanide and thiocyanate in biological samples, highlighting its sensitivity and ability to differentiate between related species. nih.govnih.gov Predicted collision cross-section values for this compound adducts, which can be determined using ion mobility-mass spectrometry techniques often coupled with HRMS, are available and can aid in identification and structural characterization. uni.lu

Below is a table summarizing key molecular data for this compound relevant to HRMS:

| Property | Value | Unit | Source |

| Molecular Formula | C₁₁H₂₁NS | - | PubChem uni.lu |

| Molecular Weight | 199.361 | g/mol | Sigma-Aldrich sigmaaldrich.com, Chemical Bull Pvt. Ltd. chemicalbull.com |

| Monoisotopic Mass | 199.13947 | Da | PubChem uni.lu |

| Predicted [M+H]⁺ m/z | 200.14675 | - | PubChem uni.lu |

| Predicted [M+Na]⁺ m/z | 222.12869 | - | PubChem uni.lu |

| Predicted [M-H]⁻ m/z | 198.13219 | - | PubChem uni.lu |

Advanced X-ray Techniques in Thiocyanate Research

Advanced X-ray techniques, such as X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS), are valuable tools for investigating the solid-state structure, crystalline properties, and surface composition of materials, including thiocyanates and their assemblies.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of elements on the surface of a material. researchgate.netresearchgate.netacs.orgresearchgate.net XPS works by analyzing the kinetic energy of photoelectrons emitted when the material is irradiated with X-rays. The binding energies of these photoelectrons are characteristic of each element and its chemical environment. acs.org

In the context of thiocyanate research, XPS has been used to study the surface adsorption of thiocyanates on metal substrates and to analyze the chemical bonding involved. researchgate.netresearchgate.netacs.orgresearchgate.net For instance, XPS was employed to characterize this compound self-assembled monolayers (SAMs) on platinum surfaces, providing information about the bonding of the thiocyanate group to the metal surface and the composition of the ad-layer. researchgate.net Studies on dothis compound SAMs on gold surfaces also utilized XPS to assess the binding condition and the presence of unbound sulfur or CN species. researchgate.net Furthermore, XPS has been applied in broader thiocyanate research to investigate the surface chemistry of materials synthesized in the presence of thiocyanate ions. acs.org

The combination of XRD and XPS provides a comprehensive understanding of both the bulk crystalline structure and the surface chemistry of thiocyanate compounds and their assemblies.

Below is a table illustrating the application of X-ray techniques in related thiocyanate research, highlighting the type of information obtained:

| Technique | Application in Thiocyanate Research | Information Obtained | Relevant Search Results |

| X-ray Diffraction (XRD) | Characterization of crystal structures of metal complexes and salts. | Atomic arrangement, unit cell parameters, crystalline phases. | tandfonline.comrsc.orgniscpr.res.inresearchgate.netwm.eduresearchgate.netresearchgate.netrsc.orgpsu.educhalmers.seresearchgate.net |

| Powder X-ray Diffraction (PXRD) | Analysis of bulk crystalline phases in materials. | Identification of crystalline compounds, phase purity. | rsc.orgwm.eduresearchgate.netresearchgate.net |

| Single-Crystal X-ray Diffraction | Detailed determination of molecular and crystal structure. | Precise bond lengths, angles, molecular conformation, packing in the crystal lattice. | tandfonline.comresearchgate.netwm.eduresearchgate.netresearchgate.netrsc.orgpsu.educhalmers.seresearchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. | Identification of elements present, oxidation states, bonding environment on the surface. | researchgate.netresearchgate.netacs.orgresearchgate.net |

Computational Chemistry Investigations of Decyl Thiocyanate

Quantum Chemical Analysis of Reactivity Indexes and Pharmacological Actions

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic structure of molecules and predict their reactivity. By calculating parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential surfaces, and Fukui functions, researchers can gain insights into the most reactive sites within a molecule and its propensity for certain types of chemical reactions. nih.gov While specific studies focusing solely on the quantum chemical analysis of decyl thiocyanate's pharmacological actions are not extensively detailed in the search results, quantum chemistry is a fundamental tool for understanding how molecules interact with biological targets at an electronic level, which underpins pharmacological activity. nih.gov Thiocyanate (B1210189) itself has shown some pharmacological relevance, such as its putative protonophoric activity, which has been investigated using quantum chemical methods to understand its interaction with membranes. nih.gov This suggests that similar approaches could be applied to this compound to explore potential mechanisms of action.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a versatile quantum mechanical method used to investigate reaction mechanisms by calculating the energies of reactants, transition states, and products. coe.edu This allows for the mapping of reaction pathways and the determination of activation energies. DFT studies have been applied to understand the reaction mechanisms of various thiocyanate compounds. For instance, DFT calculations have been used to explore the mechanisms of additions of carbenes to thioketones, which contain a related functional group. nih.gov Another area where DFT is relevant is in understanding the formation of self-assembled monolayers (SAMs) from organic thiocyanates on metal surfaces, which involves the cleavage of the S-CN bond and formation of a metal-sulfur bond. researchgate.netresearchgate.net DFT calculations can help elucidate the energetics and transition states involved in this process. researchgate.net While specific DFT studies on the reaction mechanisms of this compound itself were not prominently found, the application of DFT to other thiocyanates and related sulfur compounds provides a strong precedent for its use in understanding this compound's reactivity, such as its potential to form thiolate species or undergo other transformations.

Molecular Dynamics Simulations of this compound Assemblies

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. mdpi.com This allows researchers to observe dynamic processes such as molecular motion, conformational changes, and the formation of supramolecular assemblies. MD simulations are particularly useful for studying the behavior of molecules in different environments, including solutions and interfaces. Studies on the self-assembly of organic molecules, including those with long alkyl chains like this compound, often utilize MD simulations to understand how these molecules arrange themselves into structures such as micelles or self-assembled monolayers. mdpi.comchemrxiv.orgacs.org Research comparing this compound and decanethiol in the formation of self-assembled monolayers on gold and platinum surfaces has employed techniques like scanning tunneling microscopy (STM) and sum-frequency generation spectroscopy (SFG), with molecular dynamics simulations potentially providing complementary insights into the molecular packing and order within these assemblies. researchgate.netresearchgate.net While direct MD simulations focused solely on this compound assemblies were not extensively detailed, studies on similar long-chain amphiphilic molecules and thiocyanates forming SAMs indicate the relevance and applicability of MD simulations in this area. researchgate.netresearchgate.netosti.gov

Molecular Docking Studies for Ligand-Enzyme Interactions

Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a ligand (such as this compound) to a protein receptor or enzyme. jscimedcentral.com This technique is widely used in drug discovery to screen potential drug candidates and understand their interactions with biological targets at a molecular level. jscimedcentral.commdpi.com While specific molecular docking studies involving this compound were not prominently found in the search results, studies on other thiocyanate derivatives have demonstrated the utility of this approach in evaluating potential biological activities. For example, molecular docking has been used to study the interaction of novel thiourea (B124793) derivatives (which contain a related functional group) as potential aromatase inhibitors. researchgate.net Similarly, molecular docking studies have been conducted on other heterocyclic compounds incorporating thiocyanate or related sulfur functionalities to assess their binding to various enzymes, such as elastase and enzymes involved in hyperuricemia. rsc.orgresearchgate.net These studies highlight the potential of molecular docking to predict how this compound might interact with specific enzymes or receptors, providing insights into potential pharmacological actions or inhibitory effects. rsc.orgresearchgate.netrepec.org

Environmental Fate and Biodegradation of Thiocyanate Compounds

Microbial Degradation Pathways of Thiocyanate (B1210189)

Microorganisms capable of degrading thiocyanate have been isolated from diverse environments, including soils, soda lakes, gold mine tailings, and activated sludge wikipedia.org. These microorganisms can utilize thiocyanate as a source of energy, carbon, nitrogen, or sulfur wikipedia.orgwikipedia.org. Two primary enzymatic pathways for the initial degradation of thiocyanate have been identified: the thiocyanate hydrolase (SCNase) pathway and the thiocyanate dehydrogenase (TcDH) pathway, also referred to as the cyanate (B1221674) pathway nih.govblkcommodities.comwikipedia.orgamericanelements.comfishersci.co.uk.

Aerobic and Anoxic Degradation Conditions

Thiocyanate biodegradation can occur under both aerobic and anoxic conditions, although the efficiency and dominant pathways may differ wikipedia.org. Aerobic degradation is generally reported to be faster and more effective in many systems. Under aerobic conditions, the ultimate degradation products are typically ammonium (B1175870), sulfate (B86663), and carbon dioxide.

Anoxic degradation of thiocyanate has also been observed, particularly when coupled with electron acceptors like nitrate (B79036) or nitrite (B80452) wikipedia.org. However, the rate of anoxic degradation can be relatively low compared to aerobic conditions, and in some cases, degradation may not occur anoxically. Trithionate (B1219323) has been identified as an intermediate under anoxic conditions. Research indicates that while aerobic pathways are well-established, information on anaerobic thiocyanate biodegradation is less extensive wikipedia.org.

Thiocyanate Hydrolase (SCNase) Pathway

The thiocyanate hydrolase (SCNase) pathway is one of the recognized mechanisms for the initial breakdown of thiocyanate in bacteria blkcommodities.comamericanelements.com. This pathway involves the enzymatic hydrolysis of the nitrile (N≡C) bond within the thiocyanate molecule, catalyzed by the enzyme thiocyanate hydrolase (SCNase) blkcommodities.comwikipedia.orgamericanelements.comfishersci.co.uk. This reaction yields carbonyl sulfide (B99878) (COS) and ammonia (B1221849) (NH3) blkcommodities.comwikipedia.orgamericanelements.comfishersci.co.uk.

Following the initial hydrolysis, the carbonyl sulfide (COS) produced is further processed. Carbonyl sulfide hydrolase (COSase) catalyzes the hydrolysis of COS to hydrogen sulfide (H2S) and carbon dioxide (CO2) americanelements.com. The hydrogen sulfide generated is then typically oxidized to sulfate, often serving as an energy-yielding step for chemolithotrophic bacteria americanelements.comfishersci.co.uk. Bacteria such as Thiobacillus thioparus and Paracoccus thiocyanatus have been associated with the SCNase degradation pathway nih.gov.

Thiocyanate Dehydrogenase (TcDH) Pathway

The thiocyanate dehydrogenase (TcDH) pathway, also known as the cyanate pathway, represents an alternative mechanism for the initial enzymatic attack on thiocyanate blkcommodities.comnih.govamericanelements.com. This pathway involves the enzyme thiocyanate dehydrogenase (TcDH), which catalyzes the oxidative cleavage of the carbon-sulfur (C-S) bond in thiocyanate blkcommodities.comnih.govamericanelements.com.

The products of this initial reaction can vary slightly depending on the specific organism and conditions, but generally include cyanate (CNO-) and elemental sulfur (S0) or sulfide (HS-) blkcommodities.comnih.govamericanelements.com. For instance, some descriptions indicate the formation of elemental sulfur and cyanate, while others suggest the production of thiocyanic acid (HCNO) and bisulfide (HS-) or cyanate and sulfide (S2-) blkcommodities.comnih.govamericanelements.com. This pathway has been observed in bacteria belonging to the genus Thioalkalivibrio and certain Pseudomonas species nih.govamericanelements.com. The TcDH enzyme itself has been purified and studied in some organisms.

Cyanate (CNO) Pathway

The cyanate pathway describes the subsequent fate of cyanate (CNO-), which is a key intermediate produced in the thiocyanate dehydrogenase (TcDH) pathway nih.govblkcommodities.comnih.gov. Cyanate is hydrolyzed by the enzyme cyanase (also known as cyanate hydrolase) nih.govblkcommodities.comnih.gov. This hydrolysis reaction breaks down cyanate into ammonia (NH3) and carbon dioxide (CO2) nih.govblkcommodities.comnih.gov.

The activity of cyanase is crucial for the complete degradation of thiocyanate via this pathway nih.gov. Under certain conditions, such as alkaline pH, cyanate can accumulate in the environment if cyanase activity is insufficient nih.gov.

Carbonyl Sulfide (COS) Pathway

The carbonyl sulfide (COS) pathway details the fate of carbonyl sulfide (COS), an intermediate generated during the initial breakdown of thiocyanate by thiocyanate hydrolase (SCNase) blkcommodities.comwikipedia.orgamericanelements.comfishersci.co.uk. As mentioned in Section 7.1.2, COS is hydrolyzed by the enzyme carbonyl sulfide hydrolase (COSase) americanelements.com.

This hydrolysis reaction converts COS into hydrogen sulfide (H2S) and carbon dioxide (CO2) americanelements.com. The hydrogen sulfide produced can then be further oxidized, typically to sulfate, contributing to the sulfur cycle and providing energy for the microorganisms involved americanelements.comfishersci.co.uk.

Role in Geochemical Cycles (Carbon, Nitrogen, Sulfur)

The microbial biodegradation of thiocyanate compounds plays a significant role in the cycling of key elements, particularly carbon, nitrogen, and sulfur, within the environment nih.govwikipedia.org. As thiocyanate is broken down through the various enzymatic pathways, it releases inorganic products that can be readily assimilated or transformed by other microorganisms, thus entering the respective biogeochemical cycles nih.govblkcommodities.comwikipedia.orgwikipedia.orgamericanelements.comfishersci.co.uk.

The carbon atom in thiocyanate is ultimately converted to carbon dioxide (CO2) through both the SCNase/COS and TcDH/Cyanate pathways nih.govnih.govamericanelements.comfishersci.co.uk. This CO2 can then be utilized by autotrophic microorganisms for carbon fixation, contributing to the global carbon cycle fishersci.co.uk.

The nitrogen atom in thiocyanate is released as ammonia (NH3) nih.govblkcommodities.comnih.govwikipedia.orgamericanelements.comfishersci.co.uk. Ammonia is a crucial form of nitrogen in the environment and can be directly assimilated by many organisms for growth. It can also undergo nitrification, a microbial process that converts ammonia to nitrite and then to nitrate, which are also important nitrogen sources for plants and microorganisms. Further nitrogen transformations, such as denitrification, can convert nitrate back to nitrogen gas, completing the nitrogen cycle.

The sulfur atom in thiocyanate undergoes various transformations depending on the degradation pathway. In the SCNase/COS pathway, sulfur is released as hydrogen sulfide (H2S) after COS hydrolysis americanelements.com. In the TcDH/Cyanate pathway, elemental sulfur (S0) or sulfide (HS-/S2-) can be initial products blkcommodities.comnih.govamericanelements.com. These reduced sulfur species are then typically oxidized to sulfate (SO4(2-)) by sulfur-oxidizing bacteria, particularly under aerobic conditions americanelements.comfishersci.co.uk. Sulfate is a highly mobile and bioavailable form of sulfur that can be assimilated by organisms or undergo further transformations within the sulfur cycle, such as sulfate reduction under anaerobic conditions. The intermediates like trithionate and tetrathionate, observed under certain conditions, are also part of the complex sulfur cycle.

Factors Influencing Thiocyanate Biodegradation Kinetics and Efficiency

The rate and efficiency of thiocyanate biodegradation are subject to influence from various environmental factors, including the presence of co-contaminants, pH, temperature, and salinity. Understanding these factors is crucial for optimizing bioremediation strategies for thiocyanate-contaminated sites.

The presence of other compounds in contaminated water can significantly impact the ability of microorganisms to degrade thiocyanate. Co-contaminants like phenol (B47542) and ammonia have been shown to inhibit thiocyanate biodegradation.

Research indicates that phenol can have an inhibitory effect on thiocyanate degradation. For instance, studies have shown that increasing concentrations of phenol lead to a decrease in thiocyanate removal efficiency. cranfield.ac.ukresearchgate.net In one study, the addition of 80, 130, and 180 mg/L of phenol resulted in a 29%, 38%, and 41% decrease in SCN⁻ removal, respectively. cranfield.ac.uk Another study noted that while thiocyanate was completely degraded in the presence of 312 mg/L phenol, the degradation was delayed compared to conditions without phenol. researchgate.netbioline.org.br At higher phenol concentrations, such as 625 mg/L, thiocyanate degradation was significantly inhibited, with only a fraction of the thiocyanate being removed. researchgate.netbioline.org.br The inhibition by phenol might be attributed to increased competition for dissolved oxygen between heterotrophic phenol-degrading bacteria and autotrophic thiocyanate-degrading bacteria. cranfield.ac.uk

Ammonia can also inhibit thiocyanate degradation. Studies have reported that ammonia concentrations above certain levels can negatively impact the biodegradation of thiocyanate. researchgate.netepa.gov An inhibitory concentration 50 (IC₅₀) for ammonia on SCN⁻ degradation has been reported as 316 mg/L. cranfield.ac.uk While some studies suggest that certain concentrations of ammonia and nitrate might only slightly inhibit thiocyanate degradation, others indicate a more pronounced inhibitory effect at elevated levels. researchgate.net

The combined presence of phenol, thiocyanate, and ammonia, often found in industrial wastewaters like those from coal conversion processes, can lead to significant inhibition of biological treatment processes. epa.gov Studies on such wastewaters have shown that thiocyanate degradation can be completely halted at specific levels of ammonia and phenol. epa.gov

Environmental parameters such as pH, temperature, and salinity play a critical role in the activity of microorganisms responsible for thiocyanate biodegradation.

pH: The optimal pH range for thiocyanate biodegradation varies depending on the microbial community involved. Some studies indicate efficient degradation at alkaline conditions (pH > 9.0) with certain bacterial species like Pseudomonas sp., Thioalkalivibrio thiocyanodenitrificans, Thioalkalivibrio thiocyanoxidans, and Thioalkalivibrio paradoxus. researchgate.net Other research suggests optimal pH values between 7.0 and 8.0 for different microorganisms. researchgate.net A co-culture isolated from coke wastewater showed effective thiocyanate degradation within a pH range of 6.5 to 8.5, with the fastest degradation observed at pH 7.7. scirp.org Significant decreases in degradation rates have been observed outside the optimal range, for example, below pH 6.5 and above pH 8.5. researchgate.net

Temperature: Temperature significantly affects the kinetics of thiocyanate biodegradation. researchgate.net Optimal temperatures for thiocyanate removal by various microbial species and consortia have been reported, generally falling within the range of 25°C to 40°C. nih.govscirp.orgresearchgate.netresearchgate.net For instance, a co-culture of Klebsiella pneumoniae and Ralstonia sp. showed a high degradation rate at 37°C. nih.gov Another co-culture from coke wastewater had an optimal temperature range between 30°C and 40°C. scirp.org Studies have shown that temperatures outside the optimal range can lead to decreased degradation rates. researchgate.net

Salinity: Salinity can also influence the activity of thiocyanate-degrading microorganisms, particularly for halophilic or halotolerant species. Some bacteria are capable of degrading thiocyanate across a range of salinities. For example, Thiohalobacter sp. strain FOKN1, a neutrophilic halophile, showed thiocyanate degradation at salinity between 0.12 to 0.6 M sodium chloride, with maximum activity at 0.18 M sodium chloride. nih.gov Activity disappeared at salinities lower than 0.12 M sodium chloride. nih.gov

Inhibition by Co-contaminants (e.g., Phenol, Ammonia)

Bioremediation Strategies for Thiocyanate-Contaminated Environments

Bioremediation offers a cost-effective and environmentally friendly approach for treating thiocyanate-contaminated environments compared to some abiotic methods like chemical oxidation or adsorption. nih.gov Strategies for bioremediation typically involve stimulating the activity of native thiocyanate-degrading microorganisms or introducing exogenous microbes to the contaminated site. nih.gov

Bioremediation approaches can be implemented in various settings, including within contaminated aquifers (in situ) or in engineered systems like bioreactors (ex situ). nih.gov Bioreactors have gained considerable attention for treating thiocyanate-containing effluent streams. nih.gov

Stimulating the growth and activity of SCN⁻-degrading microorganisms can involve supplementing the environment with limiting nutrients, such as bioavailable phosphate. nih.gov Organic carbon amendments are also commonly used in commercial SCN⁻ bioremediation systems, particularly for treating contaminated slurry waste streams. nih.gov However, the presence of additional carbon and nitrogen sources can sometimes lead to catabolic repression, affecting the efficiency of thiocyanate biodegradation. researchgate.net

Microbial communities capable of thiocyanate degradation have been isolated from various contaminated sources, including activated sludge, steel plant wastewater, and gold mine tailing sites. acs.org These communities often consist of diverse bacterial species, including Thiobacillus spp., Klebsiella pneumoniae, Ralstonia sp., Pseudomonas sp., and Acinetobacter sp., among others. nih.govscirp.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.gov These microorganisms can degrade thiocyanate through different metabolic pathways, ultimately producing less toxic end products such as ammonia, sulfate, and carbon dioxide. nih.govacs.orgresearchgate.net

The effectiveness of bioremediation strategies can be enhanced by understanding the specific microbial communities present and optimizing environmental conditions like pH, temperature, and nutrient availability to favor their thiocyanate-degrading activity. researchgate.net

Advanced Material Science and Catalytic Applications of Decyl Thiocyanate

Decyl Thiocyanate (B1210189) in Self-Assembled Monolayer (SAM) Engineering

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on surfaces. Organic thiocyanates, including decyl thiocyanate, have emerged as interesting alternatives to traditional thiols for the formation of thiolate SAMs on metal surfaces through the cleavage of the S-CN bond. researchgate.net Studies comparing SAMs formed from this compound and decanethiol on gold and platinum substrates have revealed differences in their adsorption properties and the resulting monolayer structures. researchgate.netresearchgate.net

Research indicates that while this compound can form ad-layers on platinum substrates, these SAMs are less ordered compared to those formed by decanethiol under similar deposition conditions. researchgate.net Sum-Frequency Generation (SFG) spectroscopy studies on this compound (DTCN) and decanethiol (DT) SAMs on Pt(111) showed that DTCN SAMs exhibit weaker methyl vibration modes and increased methylene (B1212753) modes compared to DT SAMs, suggesting a less ordered structure. researchgate.net X-Ray Photoelectron Spectroscopy (XPS) analysis further indicated that DTCN SAMs on platinum partially consist of cyanide-free groups on the surface. researchgate.net

On gold surfaces, mixed SAMs formed from simultaneous exposure to octanethiol and this compound showed that the resulting SAMs primarily consist of octanethiolates. researchgate.netresearchgate.net The surface coverage of this compound was found to be enhanced by reducing the solution concentration of both compounds while maintaining their relative ratio. researchgate.netresearchgate.net Thiocyanate displacement by thiols is a likely factor influencing the composition of mixed SAMs. researchgate.net

Surface Modification for Electronic and Biomedical Devices

The ability of organic thiocyanates like this compound to form SAMs on metal surfaces presents opportunities for surface modification in electronic and biomedical devices. SAMs are utilized to control the surface and interface properties of various substrates, which is crucial for the performance of devices such as biosensors, solar cells, batteries, bioelectronics, and electronic devices. mdpi.com

While the direct application of this compound SAMs in specific electronic or biomedical devices is an area of ongoing research, the fundamental studies on their formation and structural characteristics on relevant metal surfaces like gold and platinum are foundational. The less ordered structure observed for this compound SAMs compared to thiols could influence charge transport and surface interactions, which are critical parameters in device performance. researchgate.netaip.org The incorporation of thiocyanate-based SAMs could offer alternative surface functionalities compared to thiol-based SAMs, potentially impacting the adhesion, passivation, or electronic coupling properties of the modified surfaces.

Ionic Liquid Formulations Incorporating Thiocyanate Anions for Advanced Materials

Ionic liquids (ILs), generally defined as salts with melting points below 100°C, have garnered significant interest as alternative media for various industrial applications, including material synthesis, electrochemistry, and extraction processes. rsc.orgtcichemicals.com The incorporation of thiocyanate anions ([SCN]⁻) into ionic liquid formulations contributes to the development of advanced materials with tailored properties. rsc.orgrsc.org

Ionic liquids featuring the thiocyanate anion, combined with various cations such as imidazolium, tetraalkylammonium, and pyrrolidinium, have been synthesized and characterized. rsc.orgrsc.org These thiocyanate-based ionic liquids often exhibit advantageous properties, including low melting points and good thermal stability. rsc.orgrsc.org For instance, a new series of ionic liquids incorporating the thiocyanate anion with these cations were found to be liquid at room temperature and displayed good thermal stability. rsc.org

The properties of ionic liquids, including their viscosity, ionic conductivity, and ability to dissolve various substances, are influenced by the nature of both the cation and the anion. tcichemicals.commdpi.com Thiocyanate-based ionic liquids have shown promise in specific applications. For example, in dye-sensitized solar cells, ethylmethylimidazolium-based ionic liquids incorporating thiocyanate as an anion demonstrated performance, with a conversion efficiency of 1.7% at 30% light intensity in one study. academie-sciences.fr The thiocyanate anion has also been identified as a potentially good anion in ionic liquids for desulfurization processes, based on computational studies analyzing interactions with sulfur-containing compounds. scientific.net Furthermore, thiocyanate salts have been used in post-synthetic treatments of colloidal CsPbBr₃ nanocrystals, leading to improved photoluminescence quantum yield by removing shallow electron traps. osti.gov

Table 1: Properties of Representative Thiocyanate-Based Ionic Liquids

| Cation | Anion | Melting Point (°C) | Thermal Stability | Potential Applications | Source |

|---|---|---|---|---|---|

| Imidazolium | Thiocyanate | Low | Good | Electrochemical applications, Solvents | rsc.orgrsc.org |

| Tetraalkylammonium | Thiocyanate | Low | Good | Phase-transfer catalysts, Solvents, Extraction | rsc.orgrsc.org |

| Pyrrolidinium | Thiocyanate | Low | Good | Electrochemical development | rsc.orgrsc.org |

| Ethylmethylimidazolium | Thiocyanate | Not specified | Not specified | Dye-sensitized solar cells | academie-sciences.fr |

| [A336] (Aliquat 336) | Thiocyanate | Not specified | Not specified | Uranium extraction | rsc.org |

Note: Specific melting points and thermal stability data for each cation-anion combination involving the thiocyanate anion can vary depending on the exact alkyl chain lengths and substituents on the cation.

Thiocyanate-Derived Intermediates in Polymer Synthesis

Thiocyanate compounds can serve as valuable intermediates or reagents in the synthesis of polymers and polymer-related materials. The reactivity of the thiocyanate group allows for its transformation into various sulfur-containing functionalities or its incorporation into polymer backbones or side chains.

While direct examples of this compound being used as a monomer or intermediate in the synthesis of large-scale polymers were not extensively found, the broader role of thiocyanate-derived intermediates in polymer chemistry is established. Thiocyanate groups can be converted into other functional groups, such as thiols, sulfides, and isothiocyanates, which are relevant in polymer modification or the synthesis of sulfur-containing polymers. rsc.orgresearchgate.net

Polymer-supported thiocyanate reagents have been developed for the synthesis of alkyl thiocyanates from alkyl halides. researchgate.net These polymeric reagents offer advantages such as ease of removal and regeneration. researchgate.net This highlights how thiocyanate functionalities can be incorporated into polymer matrices to facilitate organic transformations relevant to polymer synthesis or modification.

Coordination polymers can also be synthesized using thiocyanate as a ligand. The ambidentate nature of the thiocyanate ion, capable of coordinating through either nitrogen or sulfur atoms, allows it to bridge metal centers and form extended network structures. yu.edu.jo For instance, a one-dimensional polymeric complex of Cadmium(II) has been synthesized using thiocyanate as a bridging ligand. yu.edu.jo While this example involves inorganic coordination polymers, it illustrates the potential for incorporating thiocyanate units into polymeric architectures.

The use of isothiocyanate alkoxysilane to activate polymer surfaces for the immobilization of biomolecules also demonstrates the utility of thiocyanate-related chemistry in creating functional polymer interfaces. researchgate.net This suggests potential for using this compound or its derivatives to modify polymer surfaces for specific applications.

Catalytic Roles of Thiocyanate in Organic Transformations

Thiocyanate compounds and the thiocyanate anion can play catalytic roles or act as reagents in various organic transformations. The nucleophilic and sometimes electrophilic character of the thiocyanate group, as well as its ability to be transformed into reactive species, contributes to its utility in catalysis and synthesis.

Thiocyanate salts, such as potassium thiocyanate and ammonium (B1175870) thiocyanate, are commonly used as sources of the thiocyanate anion in organic reactions. mdpi.comwikipedia.orgorganic-chemistry.org These salts can participate in nucleophilic substitution reactions to form organic thiocyanates from alkyl halides or tosylates. researchgate.netwikipedia.orgorganic-chemistry.org

In some catalytic systems, the thiocyanate anion or species derived from it can act as a catalyst or a ligand for metal catalysts, influencing the reaction pathway and selectivity. For example, a sulfur-based gold catalyst (PPh₃AuSCN) has shown unique reactivity in gold-catalyzed reactions. organic-chemistry.org

Protic ionic liquids with nucleophilic anions, including thiocyanate, have been shown to act as a combination of reagent, catalyst, and solvent in organic transformations. nih.gov 1-Methylimidazolium thiocyanate, for instance, has been used to catalyze the ring-opening of donor-acceptor cyclopropanes, leading to the formation of nitrogen heterocycles. nih.gov In this role, the ionic liquid provides both a Brønsted acid and a source of the nucleophilic thiocyanate ion. nih.gov

Use as a Cyanating Reagent Precursor

Thiocyanate compounds, particularly inorganic thiocyanate salts, are frequently employed as precursors for introducing the cyano (CN) group into organic molecules, either directly or indirectly. mdpi.comresearchgate.netrsc.org This is often referred to as thiocyanation or cyanation.

Various methods utilize thiocyanate salts as the source of the SCN group, which can then be transformed or directly incorporated into the target molecule. For example, potassium thiocyanate (KSCN) has been used as a thiocyanation reagent in the synthesis of quinoline-substituted thiocyanates catalyzed by copper(I) chloride (CuCl) and potassium peroxydisulfate (B1198043) (K₂S₂O₈) as oxidants. mdpi.com Ammonium thiocyanate (NH₄SCN) has also been used as a thiocyano source in visible-light-promoted C-H bond thiocyanation reactions. rsc.org

Thiocyanogen (B1223195) ((SCN)₂), a pseudohalogen derived from the thiocyanate anion, can also act as a cyanating agent or a source of SCN groups in organic reactions. wikipedia.org Thiocyanogen can be generated in situ from thiocyanate salts by oxidation. wikipedia.org

While this compound itself is an organic thiocyanate, its synthesis often involves the reaction of an alkyl halide (such as decyl halide) with a thiocyanate salt, where the thiocyanate salt acts as the source of the SCN group. wikipedia.orggoogle.com This highlights the role of inorganic thiocyanates as precursors for the synthesis of organic thiocyanates like this compound. Furthermore, organic thiocyanates can serve as intermediates that are subsequently transformed into other valuable sulfur-containing compounds or used in further synthetic steps. rsc.orgresearchgate.net

Table 2: Examples of Thiocyanate Salts as Cyanating Reagent Precursors

| Thiocyanate Salt | Co-reagents/Catalyst | Substrate Class | Product Class | Source |

|---|---|---|---|---|

| Potassium thiocyanate | CuCl, K₂S₂O₈ | Quinolines | Quinoline thiocyanates | mdpi.com |

| Ammonium thiocyanate | Photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O) | Enaminones, Heteroaromatics | Thiocyanated alkenes, Heteroaryl thiocyanates | rsc.org |

| Sodium thiocyanate | Alkyl halides | Alkyl halides | Alkyl thiocyanates | wikipedia.orggoogle.com |

| Potassium thiocyanate | N-(p-toluenesulfonyl)imidazole, Et₃N | Primary alcohols | Alkyl thiocyanates | researchgate.net |

Compound Names and PubChem CIDs

Photo- and Electrochemical Catalysis Involving Thiocyanate Species

Thiocyanate species have demonstrated utility in diverse photo- and electrochemical catalytic systems. The electrochemical oxidation of thiocyanate ions (SCN-) can lead to the formation of species like trithiocyanate (SCN3-), identified as a relatively stable, reducible entity. worldscientific.com The potential range over which SCN3- is produced is dependent on the concentration of thiocyanate in the solution. worldscientific.com

In the realm of electrochemical reduction, studies on aryl thiocyanates have revealed that the S-CN bond undergoes reductive cleavage. nih.gov The mechanism of this cleavage can shift between a stepwise pathway, involving an anion radical intermediate, and a concerted pathway, with the specific route influenced by the substituents present on the aryl ring. nih.gov An interesting autocatalytic process has also been observed during the electrochemical reduction of these compounds, involving a nucleophilic substitution reaction wherein the electrochemically generated arenethiolate ion reacts with the initial aryl thiocyanate. nih.gov